杀虫环 (Diafenthiuron)

描述

杀虫双酰胺是一种属于硫脲类化合物的化学物质,主要用作杀虫剂和杀螨剂。 它于1990年由总部位于瑞士的制药公司先灵葆雅推向市场 . 杀虫双酰胺对多种农业害虫有效,包括螨虫、蚜虫、蓟马和粉虱 . 它以其广谱活性及其抑制靶标害虫线粒体功能的能力而闻名 .

科学研究应用

作用机制

准备方法

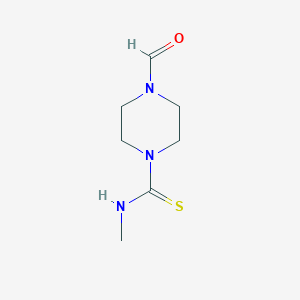

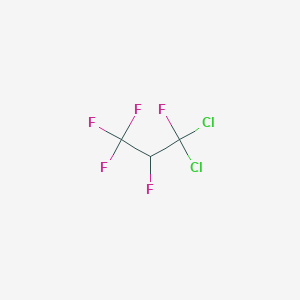

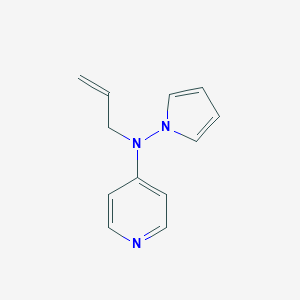

杀虫双酰胺的合成涉及几个关键步骤:

溴化: 第一步涉及前体化合物的溴化。

醚化: 这一步涉及形成醚键。

硫脲形成: 最后一步涉及与硫脲反应形成所需产物.

在工业生产中,这些步骤通常被合并成一个连续的反应过程,以提高产率和效率 . 所得产物然后通过使用甲苯和乙酸乙酯等溶剂进行重结晶来纯化 .

化学反应分析

杀虫双酰胺经历了几种类型的化学反应:

氧化: 它可以被氧化形成一种高反应性代谢物,杀虫双酰胺碳二亚胺.

还原: 还原反应可以将其还原回其原始形式。

取代: 取代反应可以在芳香环上的各个位置发生.

在这些反应中常用的试剂包括 P450 单加氧酶和 FAD 单加氧酶等氧化剂 . 这些反应形成的主要产物包括无毒代谢物和反应性碳二亚胺 .

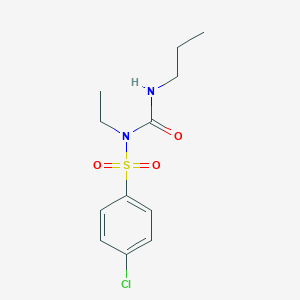

相似化合物的比较

属性

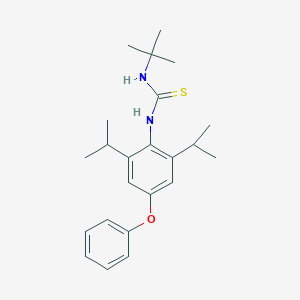

IUPAC Name |

1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2OS/c1-15(2)19-13-18(26-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(27)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWBFOBYOAGEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041845 | |

| Record name | Diafenthiuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80060-09-9 | |

| Record name | Diafenthiuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80060-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diafenthiuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080060099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diafenthiuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiourea, N'-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]-N-(1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAFENTHIURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22W5MDB01G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

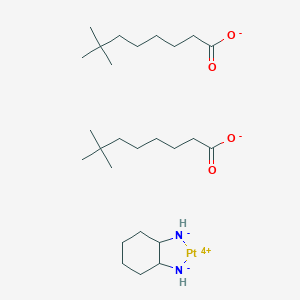

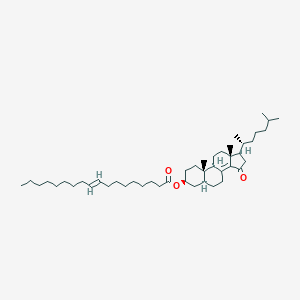

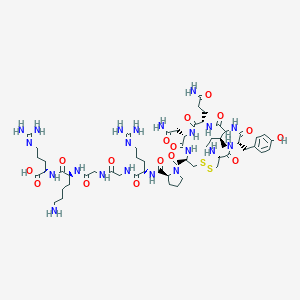

Feasible Synthetic Routes

Q1: What is the mechanism of action of Diafenthiuron?

A1: Diafenthiuron itself is a pro-pesticide, meaning it is biologically inactive until transformed into its active metabolite, 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)-carbodiimide (DFCD). DFCD acts as a mitochondrial adenosine triphosphatase (ATPase) inhibitor. [] This inhibition disrupts cellular energy production, ultimately leading to the death of the target organism. []

Q2: How does Diafenthiuron affect target organisms?

A2: Diafenthiuron's active metabolite, DFCD, disrupts energy production in mitochondria by inhibiting ATPase. [] This leads to a range of symptoms in insects, including hyperreflexia, hyperactivity, spinning, and wing flutter. [] In the case of the diamondback moth, these symptoms resemble those caused by octopaminergic agonists, suggesting potential interference with octopamine-mediated mechanisms. []

Q3: What is the molecular formula and weight of Diafenthiuron?

A3: The molecular formula of Diafenthiuron is C21H27N3OS, and its molecular weight is 373.54 g/mol.

Q4: How stable is Diafenthiuron under sunlight exposure?

A6: Diafenthiuron undergoes photodegradation upon exposure to sunlight in various aqueous solutions and even pure hexane. [] The primary photodegradation products identified are 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)-carbodiimide (CGA-140,408) and 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)urea (CGA-177,960). []

Q5: How effective is Diafenthiuron against whiteflies?

A7: Diafenthiuron has proven effective in controlling whiteflies (Bemisia tabaci) in various crops, including cotton and sunflower. [, , , ] It effectively reduces both adult and nymph populations and contributes to increased crop yield. [, , ]

Q6: Has resistance to Diafenthiuron been observed in whiteflies?

A8: Yes, laboratory studies have shown that Bemisia tabaci can develop resistance to Diafenthiuron after repeated exposure. [] A study found a 24.7-fold resistance in a strain selected for 20 generations. []

Q7: What are the potential mechanisms of Diafenthiuron resistance in whiteflies?

A9: Research suggests that enhanced detoxification enzyme activity plays a role in Diafenthiuron resistance in whiteflies. Studies show increased activity of cytochrome P450, carboxylesterase (COE), and glutathione S-transferase (GST) in resistant strains compared to susceptible strains. [] This enhanced detoxification capacity allows resistant whiteflies to metabolize Diafenthiuron more efficiently, reducing its effectiveness.

Q8: Is there cross-resistance between Diafenthiuron and Buprofezin in whiteflies?

A10: No significant cross-resistance has been observed between Diafenthiuron and Buprofezin in greenhouse whitefly (Trialeurodes vaporariorum) strains. [] This suggests that these insecticides might target different mechanisms or pathways within the insect, making them potentially useful in rotation strategies for resistance management.

Q9: What analytical methods are used to determine Diafenthiuron residues in crops and soil?

A14: Several analytical methods have been developed and validated for quantifying Diafenthiuron residues. These methods commonly involve extraction with acetonitrile, cleanup steps using techniques like solid-phase extraction (SPE) with cartridges containing materials like PSA (primary secondary amine) and GCB (graphitized carbon black), followed by analysis using techniques like high-performance liquid chromatography (HPLC) with UV detection, [] or liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , ]

Q10: How long does it take for Diafenthiuron to degrade in the environment?

A15: Diafenthiuron degrades relatively quickly in the environment. Field trials indicate half-lives of 0.8-1.1 days in cotton leaves and 1.4-1.9 days in soil. [] These relatively short half-lives suggest a lower risk of persistence and accumulation in the environment compared to insecticides with longer degradation times.

Q11: What are the major degradation pathways of Diafenthiuron in the environment?

A16: Direct photolysis by sunlight is considered a major degradation pathway for Diafenthiuron in the environment. [] Additionally, microbial degradation also contributes to its breakdown in soil. [] These processes lead to the formation of various metabolites, some of which might possess different toxicological profiles.

Q12: What are the common formulations of Diafenthiuron?

A17: Diafenthiuron is commercially available in various formulations, including wettable powder (WP), emulsifiable concentrate (EC), suspension concentrate (SC), and microemulsion (ME). [, , , ] The choice of formulation depends on factors like application method, target pest, and crop type.

Q13: How does the choice of solvent affect the efficacy of Diafenthiuron in toxic baits for leaf-cutting ants?

A18: Studies on leaf-cutting ants (Atta sexdens rubropilosa) showed that dissolving Diafenthiuron in a solution of acetone and soy oil before incorporating it into artificial diets resulted in higher mortality compared to using acetone alone. [] This suggests that the solvent can influence the uptake and efficacy of Diafenthiuron in bait formulations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5,7-Dibromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B39122.png)

![7,7-Diethoxy-2-methyl-2-azabicyclo[2.2.2]oct-5-ene](/img/structure/B39128.png)